molecular formula C6H14O B562397 2,2-Dimethyl-2-butanol-d6 CAS No. 101419-74-3

2,2-Dimethyl-2-butanol-d6

Cat. No.: B562397
CAS No.: 101419-74-3
M. Wt: 108.214
InChI Key: XRMVWAKMXZNZIL-XERRXZQWSA-N
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Description

2,2-Dimethyl-2-butanol-d6 is a deuterated derivative of 2,2-Dimethyl-2-butanol. It is a chemical compound with the molecular formula C6H9D6O and a molecular weight of 109.22 g/mol . This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the parent compound, 2,2-Dimethyl-2-butanol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2-butanol-d6 typically involves the deuteration of 2,2-Dimethyl-2-butanol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterium oxide (D2O) as a deuterium source is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2-butanol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2,2-Dimethyl-2-butanone-d6

    Reduction: 2,2-Dimethylbutane-d6

    Substitution: 2,2-Dimethyl-2-bromobutane-d6, 2,2-Dimethyl-2-chlorobutane-d6

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2-butanol-d6 is primarily related to its role as a deuterated compound. Deuterium atoms have a higher mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotope effect is utilized in various research applications to study reaction mechanisms and molecular interactions .

Comparison with Similar Compounds

2,2-Dimethyl-2-butanol-d6 can be compared with other deuterated alcohols, such as:

The uniqueness of this compound lies in its specific structure and the position of the deuterium atoms, which make it particularly useful in NMR spectroscopy and isotope labeling studies .

Properties

IUPAC Name

2,2-bis(trideuteriomethyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMVWAKMXZNZIL-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(CO)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662094
Record name 2,2-Bis[(~2~H_3_)methyl]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101419-74-3
Record name 2,2-Bis[(~2~H_3_)methyl]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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